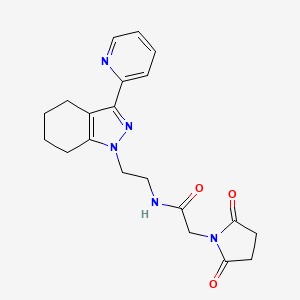

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the glutamate transporter EAAT2 . This transporter plays a crucial role in maintaining the balance of glutamate, an important neurotransmitter, in the synaptic cleft .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate by EAAT2, thereby reducing the concentration of glutamate in the synaptic cleft . This modulation is stereoselective, indicating that the compound’s configuration plays a key role in its interaction with EAAT2 .

Biochemical Pathways

The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing the uptake of glutamate, it reduces the excitatory signal transmission, which could help in conditions characterized by excessive glutamate activity .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, suggesting good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has also shown negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, which are important enzymes involved in drug metabolism .

Result of Action

The compound’s action results in a reduction in the concentration of glutamate in the synaptic cleft, leading to a decrease in excitatory signal transmission . This has been associated with potent antiseizure activity in in vivo mouse seizure models .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C18H22N4O2, with a molecular weight of approximately 342.39 g/mol. It features a pyrrolidine ring and a pyridine derivative, which are known to contribute to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Interaction: The compound exhibits affinity for certain neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation and cognitive functions .

- Enzyme Modulation: It may influence enzyme activities related to pain pathways and neuroprotection by modulating calcium and sodium channels .

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of the compound exhibit significant anticonvulsant activity. For instance, one derivative showed effective protection in mouse models against induced seizures with an effective dose (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg depending on the seizure model used . This suggests that the compound could be a candidate for treating epilepsy.

Analgesic Effects

The compound also displays antinociceptive properties. In formalin-induced pain models, it demonstrated significant pain relief, indicating its potential utility in pain management therapies .

Anti-inflammatory Activity

The presence of the dioxopyrrolidine moiety suggests that this compound may interact with inflammatory pathways. Compounds with similar structures have been noted for their anti-inflammatory effects in various studies .

Case Studies

- Anticonvulsant Activity : A study published in Pharmaceutical Research highlighted the efficacy of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl structures in reducing seizure frequency in animal models. The lead compound exhibited broad-spectrum activity against different seizure types .

- Pain Management : In another investigation focusing on neuropathic pain models, the compound demonstrated significant analgesic effects comparable to established analgesics .

- Inflammation Models : Research indicated that compounds similar to this one could modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.

Data Tables

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c26-17(13-24-18(27)8-9-19(24)28)22-11-12-25-16-7-2-1-5-14(16)20(23-25)15-6-3-4-10-21-15/h3-4,6,10H,1-2,5,7-9,11-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMASZNSBLNRGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.